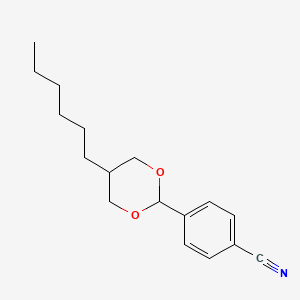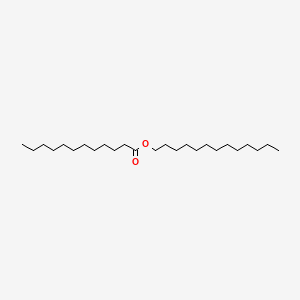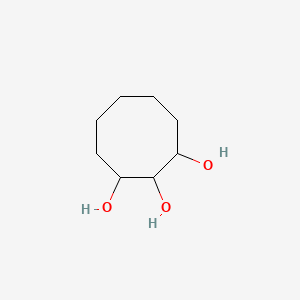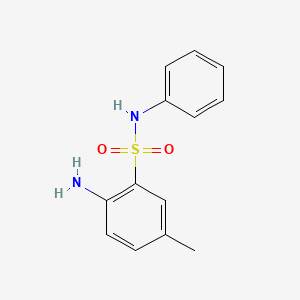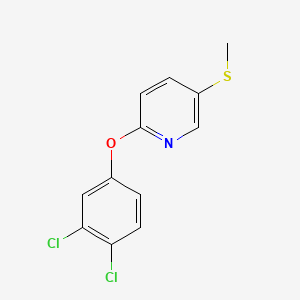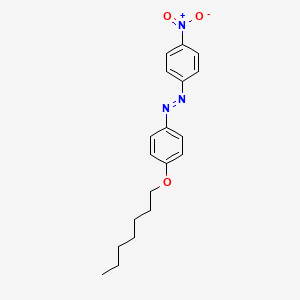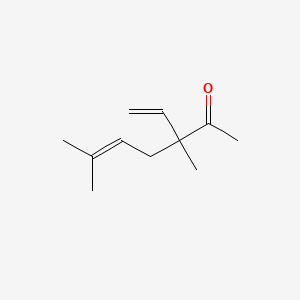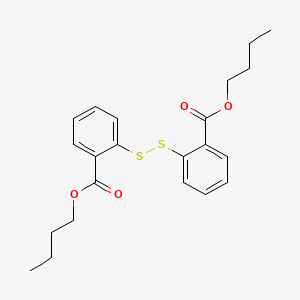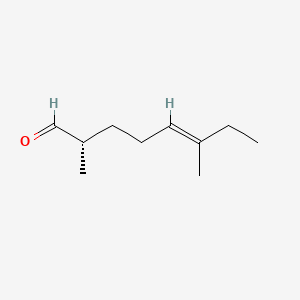
5-Octenal, 2,6-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Octenal, 2,6-dimethyl- is an organic compound with the molecular formula C10H18O. It is a type of aldehyde, characterized by the presence of a formyl group (-CHO) attached to a carbon chain. This compound is known for its distinct aroma and is often found in essential oils and natural extracts. It plays a significant role in various chemical and biological processes due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 5-Octenal, 2,6-dimethyl- involves the reaction of citronellal with 3-buten-2-one in the presence of diethylaminotrimethylsilane as a catalyst. The reaction is carried out in acetonitrile and heated at reflux for an extended period. The product is then purified through distillation .
Industrial Production Methods
In industrial settings, the production of 5-Octenal, 2,6-dimethyl- can be scaled up using similar synthetic routes. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of advanced distillation techniques helps in the efficient separation and purification of the compound.
Análisis De Reacciones Químicas
Types of Reactions
5-Octenal, 2,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The double bonds in the carbon chain can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogens or other electrophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2,6-dimethyl-5-octenoic acid.
Reduction: Formation of 2,6-dimethyl-5-octanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
5-Octenal, 2,6-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in biological processes and its potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of fragrances, flavors, and other consumer products
Mecanismo De Acción
The mechanism of action of 5-Octenal, 2,6-dimethyl- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity underlies its biological activity, including its antimicrobial and anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
3,7-Dimethyl-2,6-octadienal: Known for its strong acaricidal and repellent activities.
2,4-Octadienal: Exhibits potent acaricidal activity.
2-Octenal: Known for its use in flavor and fragrance industries
Uniqueness
5-Octenal, 2,6-dimethyl- stands out due to its specific structural features, such as the presence of both methyl groups and the aldehyde functionality. These features contribute to its unique reactivity and biological activity, making it a valuable compound in various applications.
Propiedades
Número CAS |
72845-35-3 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
(E,2S)-2,6-dimethyloct-5-enal |
InChI |
InChI=1S/C10H18O/c1-4-9(2)6-5-7-10(3)8-11/h6,8,10H,4-5,7H2,1-3H3/b9-6+/t10-/m0/s1 |
Clave InChI |
RMPKHUJAYKUKPH-ZKXNXJMVSA-N |
SMILES isomérico |
CC/C(=C/CC[C@H](C)C=O)/C |
SMILES canónico |
CCC(=CCCC(C)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


